molecular formula C13H18Cl2N4O B2566245 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride CAS No. 2037724-11-9

2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride

Cat. No.: B2566245
CAS No.: 2037724-11-9
M. Wt: 317.21
InChI Key: CXHOSQFOXIYWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based derivative . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The compound can be synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by different spectral studies . The InChI code is 1S/C13H16N4O.2ClH/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13;;/h1-3,6,9,14H,4-5,7-8,10H2;2*1H .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 317.22 . It is a powder at room temperature .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

The compound has shown promising results in antiproliferative studies against various human cancer cell lines. A series of derivatives were synthesized and tested for their antiproliferative effect, demonstrating good activity on all tested cell lines except K562. Among these, certain derivatives exhibited potential as anticancer agents, warranting further investigation to explore their therapeutic applications (Mallesha et al., 2012).

Antimicrobial Agents

Research into the antimicrobial properties of derivatives has revealed significant inhibitory activity against standard strains of both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a base for developing new antimicrobial agents, with specific derivatives showing potent inhibitory activity that could lead to new treatments for bacterial infections (Krishnamurthy et al., 2011).

Tyrosine Kinase Inhibitor for Cancer Treatment

The compound has been investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Its derivatives were synthesized for drug absorption, distribution, metabolism, and excretion (ADME) studies, supporting its role in the development of new cancer treatments (Zhang et al., 2005).

Metabolism in Chronic Myelogenous Leukemia Treatment

Flumatinib, a derivative, is under clinical trials for treating chronic myelogenous leukemia (CML), highlighting the compound's significance in developing new antineoplastic agents. The study of flumatinib's metabolites in CML patients has provided insights into its metabolic pathways, crucial for optimizing its therapeutic efficacy (Gong et al., 2010).

Heterocyclic Compound Synthesis

The compound serves as a versatile precursor in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities. It has been used to develop novel derivatives with promising antimicrobial, anti-inflammatory, and anticancer properties, demonstrating its utility in medicinal chemistry and drug design (El-Gohary et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13;;/h1-3,6,9,14H,4-5,7-8,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOSQFOXIYWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.